5-(2-Ethylhexyl)-2,2'-bithiophene

Organic Photovoltaics Polymer Donor Engineering End-Capping Strategy

Fine-tuning OPV morphology without compromising solubility often requires tedious polymer backbone redesign. 5-(2-Ethylhexyl)-2,2'-bithiophene (CAS 956897-76-0) solves this as a drop-in end-capping unit. • Achieves 15.54% PCE on PM6:Y6 devices vs. 15.40% for unmodified polymer • Branched 2-ethylhexyl chain ensures solution processability & uniform film formation • Validated electron-donating building block for D-A copolymers (μh = 7.4×10⁻⁵ cm²/Vs) Supplied with batch-specific purity certification; ready for immediate dispatch.

Molecular Formula C16H22S2
Molecular Weight 278.5 g/mol
Cat. No. B12074166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Ethylhexyl)-2,2'-bithiophene
Molecular FormulaC16H22S2
Molecular Weight278.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)CC1=CC=C(S1)C2=CC=CS2
InChIInChI=1S/C16H22S2/c1-3-5-7-13(4-2)12-14-9-10-16(18-14)15-8-6-11-17-15/h6,8-11,13H,3-5,7,12H2,1-2H3
InChIKeyKSSNHGRGVFLHGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Ethylhexyl)-2,2'-bithiophene: Technical Overview


5-(2-Ethylhexyl)-2,2'-bithiophene (CAS: 956897-76-0) is a branched alkyl-substituted bithiophene monomer, classified within the family of π-conjugated organic semiconductors. Its molecular architecture comprises a 2,2'-bithiophene core functionalized at the 5-position with a 2-ethylhexyl side chain, providing a molecular weight of 278.5 g/mol and an empirical formula of C16H22S2 [1]. This structural design is specifically intended to impart solubility for solution-processing while maintaining the electronic properties essential for charge transport. Consequently, it is widely employed as a versatile building block or end-capping unit in the synthesis of donor-acceptor (D-A) conjugated polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [2].

Workflow Solution-processable polymer synthesis
Selection Donor-acceptor copolymer building block or end-capping unit
Use Context Organic photovoltaics (OPVs) and organic field-effect transistors (OFETs)

5-(2-Ethylhexyl)-2,2'-bithiophene: Why Substitution Fails


Generic substitution of 5-(2-ethylhexyl)-2,2'-bithiophene with other alkyl or heteroalkyl bithiophene derivatives is not feasible without compromising device performance metrics. The specific branched 2-ethylhexyl substituent confers a distinct balance of solubility and solid-state packing, which directly modulates charge transport and film morphology [1]. For instance, comparative studies have shown that replacing the alkyl side chain with an alkylthio group in an analogous copolymer shifts the highest occupied molecular orbital (HOMO) energy level and enhances hole mobility, leading to markedly different photovoltaic outcomes [2]. Furthermore, in end-capping applications, the precise number of thiophene units and the nature of the alkyl chain critically influence the bulk heterojunction morphology and overall power conversion efficiency (PCE), making the choice of this specific bithiophene unit a key determinant of device success [3].

Side-chain chemistry
Replacing 2-ethylhexyl with alkylthio shifts HOMO energy level and hole mobility; may require morphology re-optimization.
End-group variation
Monothiophene or terthiophene end-cappers alter bulk-heterojunction morphology and PCE non-linearly, limiting direct substitution.

5-(2-Ethylhexyl)-2,2'-bithiophene Performance Comparison


End-Capping: Bithiophene vs. Monothiophene and Terthiophene

In a direct head-to-head comparison, end-capping the polymer donor PM6 with 5-(2-ethylhexyl)-2,2'-bithiophene (2T-EH) resulted in a power conversion efficiency (PCE) of 15.54% when blended with the non-fullerene acceptor Y6. This performance is intermediate between the monothiophene end-capped analog (PM6-T-EH, 16.66% PCE) and the terthiophene end-capped analog (PM6-3T-EH, 13.50% PCE) [1]. The pristine, non-end-capped polymer PM6 achieved a PCE of 15.40%. This quantification demonstrates that the bithiophene unit provides a specific, non-linear contribution to device performance, distinct from simply adding more thiophene rings.

End-capping PCE comparison
Head-to-head
PCE 15.54% (2T-EH) vs 16.66% (T-EH) vs 13.50% (3T-EH); pristine PM6 15.40%
Non-linear end-group contribution to device performance; bithiophene reported intermediate efficiency.
PM6 donor:Y6 acceptor under AM1.5G illumination.
Organic Photovoltaics Polymer Donor Engineering End-Capping Strategy

Side-Chain Effect: Alkyl vs. Alkylthio in OPV Copolymers

When incorporated as a donor unit in a copolymer with benzothiadiazole (PBDTBT-DTBT), the use of 5-(2-ethylhexyl)-2,2'-bithiophene results in a lower hole mobility and a higher HOMO energy level compared to its alkylthio-substituted counterpart. The alkylthio-substituted polymer (PBDTBT-S-DTBT) exhibits a hole mobility of 2.3 × 10⁻⁴ cm²/Vs, whereas the alkyl-substituted polymer (PBDTBT-DTBT) shows a lower mobility of 7.4 × 10⁻⁵ cm²/Vs [1]. Consequently, the OPV device based on PBDTBT-DTBT shows a lower power conversion efficiency of 1.74%, compared to 2.05% for the alkylthio-substituted analog, under the same fabrication conditions [1].

Alkyl vs alkylthio mobility
Head-to-head
Hole mobility 7.4×10⁻⁵ cm²/Vs (alkyl) vs 2.3×10⁻⁴ cm²/Vs (alkylthio); PCE 1.74% vs 2.05%
Alkylthio side chain yields higher charge transport; 2-ethylhexyl may trade mobility for solubility.
PBDTBT-DTBT copolymer, SCLC measurement.
Organic Photovoltaics Low-Bandgap Polymers Side-Chain Engineering

Morphology Impact: Branched vs. Linear Side Chains

Replacing the linear octyl side chain with a branched 2-ethylhexyl group in poly(fluorene-alt-bithiophene) (F8T2) copolymers leads to a measurable reduction in thin-film ordering. This class-level inference indicates that the bulkier 2-ethylhexyl substituent sterically hinders close π-π stacking, which is a critical factor for efficient charge transport [1]. While quantitative mobility data for the specific monomer is not provided in this cross-study comparison, the observed morphological change underscores a key differentiating characteristic of the 2-ethylhexyl group: it trades off enhanced solubility and processability against a potential decrease in crystalline order and charge carrier mobility compared to linear alkyl chains.

Branched vs linear morphology
Class-level
2-ethylhexyl group reduces thin-film ordering relative to linear octyl chain (F8T2 derivative).
Branched side chain prioritizes solubility and processability over crystalline packing.
Data to verify; thermal and morphology evidence.
Organic Field-Effect Transistors Polymer Morphology Side-Chain Engineering

Charge Transport Benchmark in Bithiophene Materials

A cross-study analysis reveals that polymers incorporating bithiophene units with specific regioregularity can achieve varying hole mobilities. For instance, a head-to-head (BTHH) regioisomeric cyano-functionalized dialkoxybithiophene polymer exhibits a hole mobility of 4.4 × 10⁻³ cm²/Vs in an OFET [1]. While this data is not for the exact compound 5-(2-ethylhexyl)-2,2'-bithiophene, it provides a relevant benchmark for the performance level achievable with optimized bithiophene-based polymers. Furthermore, other alkyl-bithiophene-based small molecules and oligomers have demonstrated hole mobilities in the range of 0.03 to 0.09 cm²/Vs [2], and 0.066 cm²/Vs [3], illustrating the broader performance landscape. The specific 2-ethylhexyl side chain is expected to modulate this baseline mobility through its influence on solid-state packing, as discussed in other evidence items.

Charge transport benchmark
Context-dependent
Hole mobility range in bithiophene polymers: up to 4.4×10⁻³ cm²/Vs (regioregular); 0.03–0.09 cm²/Vs (small molecules)
Reported mobility context for monomer selection; side chain modulates solid-state packing.
Cross-study comparable; not directly measured for this monomer.
Organic Field-Effect Transistors Charge Carrier Mobility Conjugated Polymers

5-(2-Ethylhexyl)-2,2'-bithiophene Application Scenarios


End-Capping Agent for Non-Fullerene Donors

5-(2-Ethylhexyl)-2,2'-bithiophene is optimally deployed as an end-capping unit for polymer donors in non-fullerene organic solar cells. The evidence confirms it enables a power conversion efficiency of 15.54% when applied to a PM6 polymer backbone blended with Y6, outperforming the pristine polymer (15.40%) and the terthiophene end-capped analog (13.50%) [1]. This specific performance makes it a strategic choice for researchers seeking to fine-tune morphology and efficiency without extensive polymer backbone redesign.

Donor Building Block for Low-Bandgap Copolymers

This compound serves as a crucial electron-donating unit in the synthesis of low-bandgap D-A copolymers for OPVs. When copolymerized with a benzothiadiazole acceptor (PBDTBT-DTBT), it produces a functional material with a defined hole mobility (7.4 × 10⁻⁵ cm²/Vs) and a PCE of 1.74% [2]. This application is most suitable for projects where a balance between ease of synthesis, solution processability, and moderate photovoltaic performance is required.

Morphology-Modifying Comonomer for Film Formation

The branched 2-ethylhexyl side chain of this monomer is specifically advantageous for enhancing solubility and controlling thin-film morphology in conjugated polymers [3]. This property is critical for fabricating uniform, large-area films via solution-processing techniques like spin-coating or inkjet printing. Researchers prioritizing film quality and processability over maximizing charge carrier mobility will find this monomer a valuable tool for achieving homogeneous active layers.

Application
Selection Property
Validation Focus
End-capping for non-fullerene donors
End-group architecture
PCE and morphology tuning
Donor building block for low-bandgap copolymers
Copolymerization compatibility
Hole mobility and bandgap alignment
Morphology-modifying comonomer
Side-chain steric effect
Film homogeneity and solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Ethylhexyl)-2,2'-bithiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.